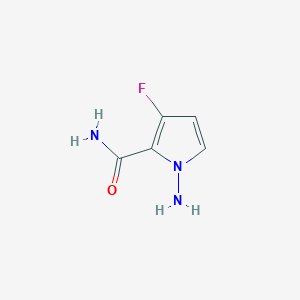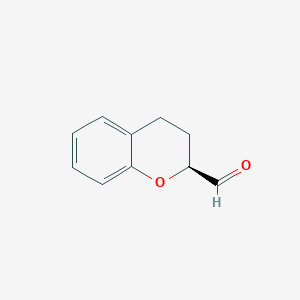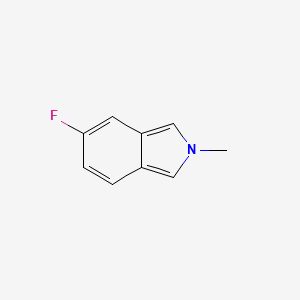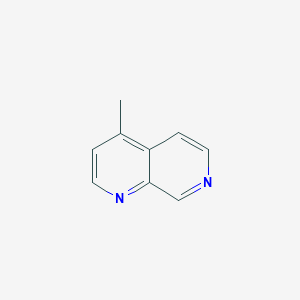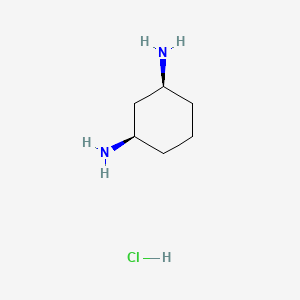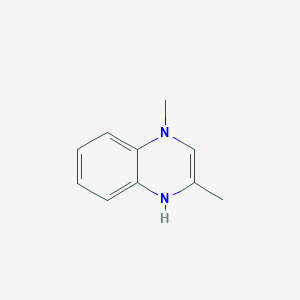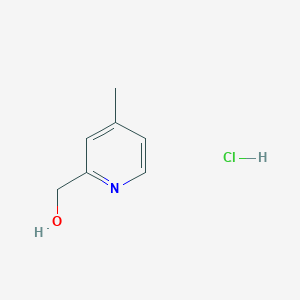
(4-Methylpyridin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 4-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-Methylpyridine
Reagents: Formaldehyde, Hydrogen Chloride
Conditions: Controlled temperature and pressure
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(4-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylpyridine-2-carboxylic acid, while reduction may produce 4-methylpyridin-2-ylmethanol.
科学的研究の応用
(4-Methylpyridin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Methoxy-3-methylpyridin-2-yl)methanol: This compound has a methoxy group instead of a methyl group, which can alter its chemical properties and reactivity.
(4-Chloro-3-methylpyridin-2-yl)methanol:
Uniqueness
(4-Methylpyridin-2-yl)methanol hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
特性
CAS番号 |
1087766-33-3 |
|---|---|
分子式 |
C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC名 |
(4-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h2-4,9H,5H2,1H3;1H |
InChIキー |
NVSJLUWJZUVEDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

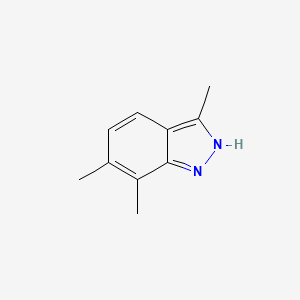
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
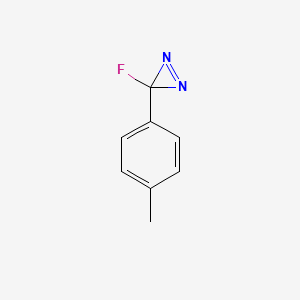
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
